methyl 5-{[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}furan-2-carboxylate
Description
This compound features a hybrid heterocyclic architecture combining indole, 1,3,4-oxadiazole, and furan-carboxylate moieties. The indole core is substituted at the 2-position with a 5-butyl-1,3,4-oxadiazole group, while the furan-2-carboxylate moiety is functionalized at the 5-position via a methylene bridge. The butyl chain on the oxadiazole likely enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Properties
IUPAC Name |
methyl 5-[[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-4-9-19-22-23-20(28-19)17-12-14-7-5-6-8-16(14)24(17)13-15-10-11-18(27-15)21(25)26-2/h5-8,10-12H,3-4,9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFMDSDKTIKAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, methyl 5-{[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}furan-2-carboxylate, is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could affect multiple biochemical pathways
Pharmacokinetics
Indole derivatives are known to be biologically active, suggesting that they have suitable pharmacokinetic properties for drug development.
Result of Action
Given the various biological activities associated with indole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-Hydroxy-2-(2-Methyl-1H-indol-3-yl)benzofuran-3-carboxylate
- Core Structure : Combines indole and benzofuran-carboxylate groups.
- Key Differences :
- The benzofuran ring replaces the furan-carboxylate, introducing an additional aromatic ring and a hydroxyl group.
- Substituents: A 2-methylindole and ethyl ester (vs. methyl ester in the target compound).
- Synthetic Route : Synthesized via Cu(OTf)₂-catalyzed [3+2] cycloaddition, emphasizing transition-metal-mediated strategies .
- Implications :
- The hydroxyl group may improve solubility but reduce metabolic stability compared to the oxadiazole-containing target compound.
- Benzofuran’s extended π-system could enhance binding to aromatic-rich biological targets (e.g., DNA topoisomerases).
Methyl 5-{[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate
- Core Structure : Features a furan-carboxylate linked to a 1,3,4-thiadiazole via a methylene bridge.
- Key Differences: Heteroatom Substitution: Thiadiazole (S/N) replaces oxadiazole (O/N), altering electronic properties and hydrogen-bonding capacity.
- Applications : Used as a drug impurity reference standard, highlighting its relevance in quality control .
- Implications :
- Thiadiazole’s sulfur atoms may confer higher reactivity (e.g., susceptibility to oxidation) compared to the more stable oxadiazole.
- The sulfanyl groups could enhance interactions with cysteine residues in enzymes.
Comparative Data Table
Research Findings and Implications
- In contrast, thiadiazole’s sulfur atoms may facilitate redox-related mechanisms .
- Lipophilicity : The butyl chain on the target compound’s oxadiazole likely enhances cell permeability compared to the polar hydroxyl group in the benzofuran analog .
- Safety Considerations : While the thiadiazole derivative requires stringent safety protocols (e.g., H303+H313+H333 warnings), the target compound’s oxadiazole moiety may offer a safer profile due to reduced reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
